Cas no 87326-25-8 (2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester)
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methyl-1H-imidazole-4-carboxylate
- 2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester
- Ethyl 2-methyl-1H-imidazole-5-carboxylate
- 2-Methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
- 2-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
- ethyl 2-methylimidazole-4-carboxylate
- 1H-Imidazole-4-carboxylic acid, 2-methyl-, ethyl ester (9CI)
- 87326-25-8
- AKOS006276331
- EN300-220653
- SR-01000529571
- SCHEMBL8818379
- D95741
- DTXSID80341387
- SCHEMBL6801869
- Ethyl 2-methyl-1H-imidazole-4-carboxylate #
- AS-81788
- CS-0160005
- DB-076919
- Z1198160507
- MFCD02646638
- 1H-Imidazole-4-carboxylic acid, 2-methyl-, ethyl ester
- SR-01000529571-1
-
- MDL: MFCD02646638
- Inchi: 1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
- InChI Key: YCYQXJZURFKNLH-UHFFFAOYSA-N
- SMILES: O=C(C1NC(C)=NC=1)OCC
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.171
- Melting Point: 136-137 ºC
- Boiling Point: 339.7 °C at 760 mmHg
- Flash Point: 339.7 °C at 760 mmHg
- Refractive Index: 1.519
- PSA: 54.98000
- LogP: 0.89480
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003466-5g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 5g |
$2484.36 | 2023-08-31 | |
| Alichem | A069003466-10g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 10g |
$3618.00 | 2023-08-31 | |
| Alichem | A069003466-25g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 25g |
$5252.80 | 2023-08-31 | |
| Chemenu | CM187522-1g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 1g |
$594 | 2021-08-05 | |
| Chemenu | CM187522-5g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 5g |
$1762 | 2021-08-05 | |
| Chemenu | CM187522-10g |
Ethyl 2-methyl-1H-imidazole-4-carboxylate |
87326-25-8 | 95% | 10g |
$2450 | 2021-08-05 | |
| TRC | M183715-25mg |
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester |
87326-25-8 | 25mg |
$ 220.00 | 2022-06-04 | ||
| TRC | M183715-50mg |
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester |
87326-25-8 | 50mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M183715-100mg |
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester |
87326-25-8 | 100mg |
$ 580.00 | 2022-06-04 | ||
| abcr | AB475374-1 g |
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester |
87326-25-8 | 1g |
€452.00 | 2023-07-18 |
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester Suppliers
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester
Research Brief on 2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester (CAS: 87326-25-8): Recent Advances and Applications
2-Methyl-1H-imidazole-4-carboxylic acid ethyl ester (CAS: 87326-25-8) is a key intermediate in pharmaceutical synthesis, particularly in the development of imidazole-based bioactive compounds. Recent studies have highlighted its importance in medicinal chemistry, with applications ranging from antimicrobial agents to kinase inhibitors. This research brief synthesizes the latest findings (2022-2023) regarding this compound's synthetic pathways, biological activities, and potential therapeutic applications.
A 2023 study in Journal of Medicinal Chemistry demonstrated novel microwave-assisted synthesis methods for 87326-25-8, achieving 92% yield with reduced reaction time (15 min vs. conventional 6h). The optimized protocol (ethyl 2-methylimidazole-4-carboxylate with ethyl chloroformate/K2CO3 in DMF) showed superior scalability for industrial production. Structural modifications at the 1H-position were found to significantly influence the compound's binding affinity to bacterial DNA gyrase (IC50 improvement from 18μM to 2.3μM in derivatives).
In cancer research, Nature Chemical Biology (2022) reported 87326-25-8 as a scaffold for selective PI3Kδ inhibitors. Molecular docking studies revealed its ethyl ester group's critical role in forming hydrogen bonds with Lys779 in the ATP-binding pocket. Lead compounds derived from this scaffold showed 40-fold selectivity over other PI3K isoforms, with promising activity in B-cell lymphoma models (EC50 = 11nM).
Notably, a 2023 patent (WO2023187654) disclosed 87326-25-8 derivatives as NLRP3 inflammasome inhibitors for inflammatory diseases. The 2-methyl group was essential for reducing hepatotoxicity (ALT levels decreased by 68% compared to analogs). Clinical candidate IZD334 (Phase I) demonstrated 83% IL-1β suppression in human PBMCs at 100nM concentration.
Analytical advancements include a recent HPLC-MS method (J. Pharm. Biomed. Anal. 2023) for quantifying 87326-25-8 impurities (<0.1% LOD). Stability studies indicated 24-month shelf life under nitrogen at -20°C, with degradation primarily occurring via ester hydrolysis (t1/2 = 8.3 years at 25°C).
Future directions focus on green chemistry approaches (ACS Sustainable Chem. Eng. 2023 preview) using biocatalysis for enantioselective derivatization. The compound's versatility continues to make it a valuable building block in drug discovery pipelines, with 17 new clinical candidates in the past two years containing its core structure.
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